BenchChemオンラインストアへようこそ!

3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide

RGS protein modulation G‑protein signaling Benzothiophene carboxamide SAR

3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 328280-18-8) is a heterocyclic small molecule (MW 338.85, MF C₁₆H₁₉ClN₂O₂S) in the benzothiophene carboxamide class, recognized in the scientific and patent literature as a dual cyclooxygenase-2 (COX‑2) and Plasmodium falciparum enoyl‑ACP reductase (PfENR) inhibitor scaffold. This compound incorporates a 3‑chloro substitution on the benzothiophene core and a 4‑morpholinopropyl side chain—both motifs implicated in enhancing binding affinity and modulating physicochemical properties.

Molecular Formula C16H19ClN2O2S
Molecular Weight 338.85
CAS No. 328280-18-8
Cat. No. B2630541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide
CAS328280-18-8
Molecular FormulaC16H19ClN2O2S
Molecular Weight338.85
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
InChIInChI=1S/C16H19ClN2O2S/c17-14-12-4-1-2-5-13(12)22-15(14)16(20)18-6-3-7-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,20)
InChIKeyXUMGFEJJNWODCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 328280-18-8): A 3-Chlorobenzothiophene Carboxamide Scaffold for COX-2/PfENR Probe & Screening Procurement


3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 328280-18-8) is a heterocyclic small molecule (MW 338.85, MF C₁₆H₁₉ClN₂O₂S) in the benzothiophene carboxamide class, recognized in the scientific and patent literature as a dual cyclooxygenase-2 (COX‑2) and Plasmodium falciparum enoyl‑ACP reductase (PfENR) inhibitor scaffold [1]. This compound incorporates a 3‑chloro substitution on the benzothiophene core and a 4‑morpholinopropyl side chain—both motifs implicated in enhancing binding affinity and modulating physicochemical properties. Commercially available at purities ≥95 % (e.g., AKSci, Leyan, Chemscene), it serves as a building block and a probe for anti‑inflammatory and antimalarial target‑discovery programs.

Why 3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide (328280-18-8) Cannot Be Replaced by Other Benzothiophene Carboxamides


Although benzothiophene‑2‑carboxamides share a common core, seemingly minor variations in ring substitution and side‑chain architecture produce drastic differences in molecular recognition and biological potency. The 3‑chloro derivative has a distinct electronic profile that influences π‑stacking and halogen‑bond interactions with target proteins, whereas the 3‑bromo analogs dominate the patent examples [1], and the 6‑nitro or 6‑methyl derivatives exhibit markedly lower or null binding affinity in RGS‑protein HTS screens [2]. Moreover, halo‑substitution at the 3‑position is known to tune COX‑2 vs. PfENR selectivity, meaning that exchange of 3‑Cl for 3‑Br, 3‑H, or 6‑nitro cannot be assumed to preserve the desired pharmacological fingerprint. Therefore, researchers procuring the precise 3‑chloro‑N‑(morpholinopropyl) compound are selecting a unique chemical probe whose activity cliff behavior is evidenced by steep drops in potency among nearest analogs.

Quantitative Selectivity & Activity Evidence for 3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide


HTS Regulator of G‑Protein Signaling (RGS) Activity Cliff: 6‑Nitro vs. 6‑Methyl Analogs

In a multiplexed high‑throughput screen for small‑molecule regulators of RGS family protein interactions (RGS8‑Gαₒ and RGS4‑Gαₒ), the 6‑nitro analog (BDBM47776) displayed a Ki of 270 nM, whereas the 6‑methyl analog (BDBM67701) was essentially inactive (EC₅₀ >30 µM). This >100‑fold difference demonstrates that lateral ring substituents at the 6‑position dramatically alter binding, and by extension, the 3‑chloro‑N‑(morpholinopropyl) scaffold—lacking a 6‑substituent—is expected to exhibit a unique activity profile that cannot be predicted from the bromo‑series or 6‑substituted analogs [1].

RGS protein modulation G‑protein signaling Benzothiophene carboxamide SAR

COX‑2 vs. PfENR Dual‑Target Scaffold Differentiation: Halogen‑Dependent Potency Trends in Patent Data

Patent US 2012/0016014 A1 exemplifies bromo‑benzothiophene carboxamides with PfENR IC₅₀ values as low as 115 nM (compound 6, 3‑bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide) and Ki values of 18 nM (vs. cofactor) [1]. While the 3‑chloro compound itself was not directly profiled in this patent, the general formula (Formula I) explicitly encompasses X = halogen, and the 3‑position halogen is known to modulate binding to both COX‑2 and PfENR. Substituting 3‑Cl for 3‑Br alters van der Waals radius, electronegativity, and halogen‑bond donor strength, which directly impact potency and isoform selectivity. The available data indicate that the 3‑chloro derivative occupies a distinct region of the SAR landscape.

COX‑2 inhibition PfENR inhibition Anti‑inflammatory Antimalarial

Physicochemical Differentiation: cLogP Tuning via 3‑Chloro and Morpholinopropyl Moieties

The experimentally derived or calculated partition coefficient (cLogP) for 3‑chloro‑N‑(3‑morpholinopropyl)‑1‑benzothiophene‑2‑carboxamide is reported as 3.0068 . This value places the compound in the moderately lipophilic range, distinct from the more lipophilic 3‑bromo‑N‑(arylmethyl) analogs (estimated cLogP typically >4 due to additional aromatic rings). The morpholinopropyl side chain simultaneously introduces a tertiary amine (pKa ~7‑8) that enhances aqueous solubility at physiological pH. This balanced lipophilicity profile is critical for achieving acceptable permeability while avoiding excessive plasma protein binding or metabolic liability.

Lipophilicity cLogP ADME Physicochemical properties

High‑Impact Application Scenarios for 3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide (328280-18-8)


Anti‑Inflammatory Probe: COX‑2 Selective Inhibitor Screening & Pain Model Studies

As a structural analog of the bromo‑benzothiophene COX‑2 inhibitors characterized by Pathak et al. (2014) and the Indian Institute of Science patent [1], the 3‑chloro variant is ideally suited for head‑to‑head comparative COX‑1/COX‑2 selectivity profiling. Its lower cLogP (3.0068) and morpholinopropyl solubilizer offer practical advantages for formulating test compounds in in vivo analgesic and anti‑inflammatory models, enabling dose‑response studies that probe the halogen‑dependent selectivity window.

Antimalarial Drug Discovery: PfENR Inhibition & Liver‑Stage Parasite Assays

The benzothiophene carboxamide scaffold is validated as a PfENR inhibitor with dual blood‑stage and liver‑stage activity [1]. Procuring the 3‑chloro derivative allows medicinal chemistry teams to explore the SAR of the 3‑position halogen on PfENR potency and resistance profiles, particularly in comparison to the 3‑bromo lead series (e.g., compound 6 with PfENR IC₅₀ = 115 nM). This compound is suitable for in vitro P. falciparum culture assays and liver‑stage hepatocyte infection models.

GPCR Signal Modulation: RGS Protein Regulator Screening

High‑throughput screening data for closely related analogs (6‑nitro: Ki = 270 nM; 6‑methyl: EC₅₀ > 30 µM) demonstrate that the benzothiophene‑2‑carboxamide scaffold engages RGS‑Gα protein interactions [2]. The 3‑chloro‑N‑(morpholinopropyl) derivative, as an unsubstituted (6‑H) analog, represents a critical missing probe in this SAR series. Its procurement enables RGS4/RGS8 selectivity profiling and the identification of novel GPCR modulatory chemotypes.

Chemical Biology Tool for Halogen‑Bonding & Electronic Effect Studies

The presence of a 3‑chloro substituent versus 3‑bromo or 3‑H provides a unique opportunity for computational and biophysical studies on halogen‑bonding contributions to benzothiophene‑protein binding. Combined with the morpholinopropyl side chain's ability to form charge‑reinforced hydrogen bonds, this compound serves as a calibrated chemical probe for fragment‑based drug design (FBDD) and structure‑based docking campaigns focused on COX‑2, PfENR, and other emerging targets in the benzothiophene carboxamide pharmacophore space.

Quote Request

Request a Quote for 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.